N-(3-Hydroxy-4-methoxybenzoyl)glycine
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Overview
Description
N-(3-Hydroxy-4-methoxybenzoyl)glycine is an organic compound with the molecular formula C10H11NO5. It is a derivative of glycine, where the amino group is substituted with a 3-hydroxy-4-methoxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-4-methoxybenzoyl)glycine typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-4-methoxybenzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde or 3-hydroxy-4-methoxybenzoic acid.
Reduction: Formation of 3-hydroxy-4-methoxybenzyl alcohol.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
N-(3-Hydroxy-4-methoxybenzoyl)glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-methoxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit amylolytic enzymes, thereby influencing carbohydrate metabolism . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxybenzoyl)glycine
- N-(3-Chlorophenyl)-4-hydroxy-3-methoxybenzamide
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
Uniqueness
N-(3-Hydroxy-4-methoxybenzoyl)glycine is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
22005-43-2 |
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Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-[(3-hydroxy-4-methoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c1-16-8-3-2-6(4-7(8)12)10(15)11-5-9(13)14/h2-4,12H,5H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
HOZJFFMWTLPBCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
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